molecular formula C15H21N3O4S2 B049235 FTase Inhibitor II CAS No. 156707-43-6

FTase Inhibitor II

Cat. No. B049235
M. Wt: 371.5 g/mol
InChI Key: QZVAZQOXHOMYJF-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FTase Inhibitors target the enzyme farnesyl transferase (FTase), which plays a crucial role in the post-translational modification of proteins, including those involved in signal transduction and cancer progression. Inhibition of FTase is a promising strategy for cancer chemotherapeutics due to its role in the modification of oncogenic proteins like Ras.

Synthesis Analysis

The synthesis of FTase inhibitors involves strategies that target both FTase and geranylgeranyl transferase (GGTase), inhibiting enzymes upstream of FTase and GGTase. Lipophilic bisphosphonates have been identified as dual inhibitors, showing significant activity against tumor cell growth and invasiveness (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of FTase inhibitors is designed to inhibit the enzyme selectively. The crystal structure analysis reveals how inhibitors bind to the enzyme and block its activity. Detailed studies have been conducted to understand the interaction between FTase and its inhibitors at an atomic level, providing insight into substrate specificity and inhibition mechanisms (Long et al., 2002).

Chemical Reactions and Properties

FTase inhibitors react by binding to the enzyme's active site, preventing the transfer of farnesyl groups to protein substrates. This inhibition affects the processive nature of FTase and its ability to modify target proteins, including oncogenic Ras proteins. The inhibition mechanism involves blocking the enzyme's ability to bind and process its substrates, thereby affecting the signaling pathways involved in cancer progression (Sousa et al., 2008).

Physical Properties Analysis

The physical properties of FTase inhibitors, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetics. The design of lipophilic bisphosphonates, for instance, aims at improving these properties to enhance their inhibitory activity against FTase and GGTase, leading to better in vitro and in vivo efficacy (Zhang et al., 2009).

Chemical Properties Analysis

FTase inhibitors exhibit a range of chemical interactions with the enzyme, including binding to specific sites and potentially exploiting new binding pockets. Computational and conformational evaluations have revealed variations in the binding affinities of analogues, elucidating the enzyme's specificity and the basis for the selectivity of inhibitors. This understanding aids in the development of more potent and selective inhibitors (Henriksen et al., 2005).

Scientific Research Applications

  • Inhibition of Tumor Growth : FTase Inhibitors have shown potential in inhibiting tumor growth in various myeloid malignancies, suggesting their use in combination with other agents in hematologic malignancies (Karp & Lancet, 2004).

  • Targeting Ras Protein Farnesyltransferase : Inhibiting Ras protein farnesyltransferase may lead to tumor regression and provide well-tolerated anticancer treatments (Rowinsky, Windle, & Von Hoff, 1999).

  • Antineoplastic Properties and Mechanisms : Farnesyltransferase inhibitors have antineoplastic properties, with their mechanisms of action and clinical prospects continuing to be a subject of research (Prendergast & Oliff, 2000).

  • Mechanism of Action and Clinical Trial Design : The mechanism of action of FTase Inhibitors and Geranylgeranyltransferase I inhibitors in cancer therapy requires further exploration, along with their clinical trial design (Sebti & Hamilton, 2000).

  • Molecular Targets for Cancer Treatment : FTase Inhibitors' antitumor activity involves multiple molecular targets, and these agents may induce reactive oxygen species-mediated DNA damage (Pan & Yeung, 2005).

  • Structural Analysis for Drug Design : Understanding the structure of protein farnesyltransferase can impact cancer treatment strategies (Long, Casey, & Beese, 2002).

  • Effectiveness in Ras-Dependent Cancers : The effectiveness of Farnesyltransferase inhibitors in ras-dependent cancers remains an area of ongoing research (Sousa, Fernandes, & Ramos, 2008).

Future Directions

FTase inhibitors could be used not only for cancer treatment, but also for various progeria and parasitic diseases . Therefore, it is very important to develop novel broad-spectrum FTase inhibitors with low or no toxicity and high activity . The clinical application potential and future development trend of FTase inhibitors are being reviewed, which provides valuable reference for the future design of FTase inhibitors .

properties

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVAZQOXHOMYJF-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FTase Inhibitor II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FTase Inhibitor II
Reactant of Route 2
FTase Inhibitor II
Reactant of Route 3
FTase Inhibitor II
Reactant of Route 4
FTase Inhibitor II
Reactant of Route 5
FTase Inhibitor II
Reactant of Route 6
FTase Inhibitor II

Citations

For This Compound
25
Citations
JL Song, TC White - Microbiology, 2003 - microbiologyresearch.org
… Cells were treated with FTase Inhibitor II and two GGTase inhibitors (GGTI-286 and GGTI-… Furthermore, when cells were treated with a combination of GGTI-2147 and FTase Inhibitor II in …
Number of citations: 40 www.microbiologyresearch.org
HY Chang, TH Cheng, AHJ Wang - IUBMB life, 2021 - Wiley Online Library
… Tipifarnib FTase inhibitor II Atypical chronic myeloid leukemia, BCR-ABL1 … Antroquinonol FTase inhibitor II Chronic hepatitis B … Lonafarnib FTase inhibitor II Chronic hepatitis D …
Number of citations: 24 iubmb.onlinelibrary.wiley.com
S Amos, GT Redpath, G Polar, R McPheson… - Cell Death & …, 2006 - nature.com
… The inhibition of Ras prenylation by FTase (FTase inhibitor II) or GGTase (GGTI-298) alone did not significantly reduce GBM viability. In contrast, the same concentration (10 μM) of FTA …
Number of citations: 25 www.nature.com
CT Chiou, CC Shen, TH Tsai, YJ Chen… - Journal of Natural …, 2016 - ACS Publications
… FTase inhibitor II, a potent PFTase inhibitor, was used as the positive control. Compounds 1–3 and 5 showed moderate inhibitory activity with IC 50 values of 5.0–8.5 μM, while 6 and 4 …
Number of citations: 13 pubs.acs.org
MA Vallim, L Fernandes, JA Alspaugh - Microbiology, 2004 - microbiologyresearch.org
… FPT Inhibitor III and a related compound, FTase inhibitor II, but no antifungal activity was observed at FPT … However, slightly lower concentrations of FTase inhibitor II were able to inhibit …
Number of citations: 64 www.microbiologyresearch.org
WC Lee, CH Choi, SH Cha, HL Oh, YK Kim - Neurochemical research, 2005 - Springer
… are involved in mediating H2O2-induced cell death, we examined the ability of the broad spectrum growth factor receptor inhibitor suramin and the Ras inhibitor FTase inhibitor II to …
Number of citations: 103 link.springer.com
M Schlitzer - Current Medicinal Chemistry-Anti-Infective Agents, 2005 - ingentaconnect.com
… The FTase-Inhibitor II 3 displayed almost equal potency against the plasmodial (IC50 = 53 nM) and mammalian enzyme (IC50 = 75 nM). However, its cell permeable prodrug FTase-…
Number of citations: 9 www.ingentaconnect.com
D Chakrabarti, T Da Silva, J Barger, S Paquette… - Journal of Biological …, 2002 - ASBMB
Comparison of the malaria parasite and mammalian protein prenyltransferases and their cellular substrates is important for establishing this enzyme as a target for developing …
Number of citations: 182 www.jbc.org
KE Bowers, CA Fierke - Biochemistry, 2004 - ACS Publications
… containing ∼500 nM enzyme and 10 μM FTase inhibitor II (Calbiochem) in 50 mM Heppso−… The assays contained 20 nM enzyme and 40 nM FTase inhibitor II, as a FPP analogue. …
Number of citations: 34 pubs.acs.org
H Qiao, JM May - Free Radical Biology and Medicine, 2009 - Elsevier
… THP-1 monocytes were pretreated with (A) Ras inhibitors manumycin A, FTase inhibitor II, and FTase inhibitor III or (B) the B-Raf inhibitor SB-590885. Whole-cell lysates were extracted …
Number of citations: 56 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.